2-bromo-N-butyl-N-methylbutanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-butyl-N-methylbutanamide typically involves the bromination of N-butyl-N-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-butyl-N-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-butyl-N-methylbutanamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products:
Substitution: N-substituted butanamides.
Reduction: N-butyl-N-methylbutanamide.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
2-Bromo-N-butyl-N-methylbutanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-butyl-N-methylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 2-Bromo-N-butylbutanamide
- 2-Bromo-N,N-diethylbutanamide
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-cyclohexylbutanamide
Comparison: 2-Bromo-N-butyl-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-butyl-N-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJOPYLMDURBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295891 | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-23-5 | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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